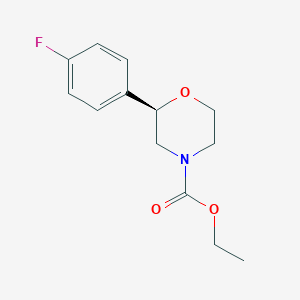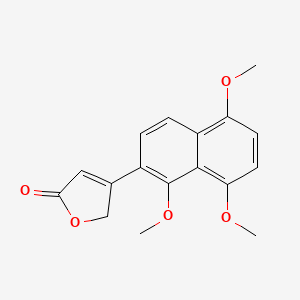![molecular formula C25H22ClFN6O4 B12633820 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[310]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)- is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically include:
Formation of the Bicyclic Core: This can be achieved through a [3+2] cycloaddition reaction involving an azide and an alkyne, followed by ring closure.
Functionalization: Introduction of the indole and phenyl groups is achieved through nucleophilic substitution reactions, often using reagents such as indole derivatives and halogenated phenyl compounds.
Amidation: The final step involves the formation of the dicarboxamide moiety through the reaction of the intermediate compound with appropriate amine derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the functionalization and amidation steps to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately result in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Indole Derivatives: Compounds containing the indole moiety, which is common in many biologically active molecules.
Phenyl Derivatives: Compounds with substituted phenyl groups, which are often used in medicinal chemistry.
Uniqueness
What sets 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide apart from similar compounds is its unique combination of the bicyclic core with the indole and phenyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H22ClFN6O4 |
|---|---|
Peso molecular |
524.9 g/mol |
Nombre IUPAC |
2-N-[1-carbamoyl-5-(cyanomethoxy)indol-3-yl]-3-N-[(3-chloro-2-fluorophenyl)methyl]-2-azabicyclo[3.1.0]hexane-2,3-dicarboxamide |
InChI |
InChI=1S/C25H22ClFN6O4/c26-17-3-1-2-13(22(17)27)11-30-23(34)21-9-14-8-20(14)33(21)25(36)31-18-12-32(24(29)35)19-5-4-15(10-16(18)19)37-7-6-28/h1-5,10,12,14,20-21H,7-9,11H2,(H2,29,35)(H,30,34)(H,31,36) |
Clave InChI |
SOCAXRLFGRNEPK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1N(C(C2)C(=O)NCC3=C(C(=CC=C3)Cl)F)C(=O)NC4=CN(C5=C4C=C(C=C5)OCC#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)





![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-methyl-N-phenylbenzamide](/img/structure/B12633781.png)




